

Chemical Identifiers and Physical Properties

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Compound of Interest

Compound Name: *Boron sulfide*

Cat. No.: *B3342050*

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Boron sulfide is an inorganic compound that exists in various forms, with diboron trisulfide (B_2S_3) being the most common.^[1] It is a white to yellowish, moisture-sensitive solid with a polymeric structure.^{[1][2]} **Boron sulfide** is a versatile reagent in organic synthesis and a key component in the manufacturing of advanced materials.^{[3][4]}

The chemical identifiers and physical properties of diboron trisulfide are summarized in the table below for easy reference.

Identifier Type	Value
CAS Number	12007-33-9[5]
Molecular Formula	B ₂ S ₃ [5]
Molecular Weight	117.80 g/mol [3]
IUPAC Name	sulfanylidene(sulfanylideneboranylsulfanyl)bora ne[5]
Synonyms	Boron sesquisulfide, Diboron trisulfide, Boron trisulfide[1]
InChI	InChI=1S/B2S3/c3-1-5-2-4[5]
InChIKey	ZVTQDOIPKNCMAR-UHFFFAOYSA-N[1]
Canonical SMILES	B(=S)SB=S[1]
Appearance	Colorless crystals or white/yellow amorphous powder[3][6]
Density	1.55 g/cm ³ [3]
Melting Point	563 °C (decomposes)[3]
Solubility	Decomposes in water; soluble in ammonia[1]

Synthesis of Boron Sulfide (B₂S₃)

Several methods for the synthesis of **boron sulfide** have been reported. Below are detailed experimental protocols for three common methods.

Synthesis from Boron and Sulfur Vapor

This method, first reported by Jöns Jakob Berzelius in 1824, involves the direct reaction of amorphous boron with sulfur vapor at high temperatures.[1][3]

Experimental Protocol:

- Reactants: Amorphous boron powder and elemental sulfur.

- Apparatus: A quartz tube furnace, a combustion boat, and a system for passing an inert gas (e.g., argon or nitrogen).
- Procedure:
 - Place the amorphous boron powder in a combustion boat and insert it into the center of the quartz tube furnace.
 - Place elemental sulfur at the upstream end of the quartz tube, just outside the heated zone.
 - Purge the system with an inert gas to remove air and moisture.
 - Heat the furnace to a temperature of 600-900 °C.
 - Gently heat the sulfur to create sulfur vapor, which is then carried over the heated boron by the inert gas stream.
 - The reaction between boron and sulfur vapor produces **boron sulfide**, which deposits in the cooler downstream section of the tube.
- Purification: The crude **boron sulfide** can be purified by sublimation under vacuum at approximately 250 °C.^[7]

Synthesis from Boron and Hydrogen Sulfide

This method was developed by Friedrich Wöhler and Henri Etienne Sainte-Claire Deville in 1858.^{[1][3]}

Experimental Protocol:

- Reactants: Amorphous boron powder and dry hydrogen sulfide gas.
- Apparatus: A tube furnace, a reaction tube (e.g., porcelain or quartz), and a source of dry hydrogen sulfide gas.
- Procedure:

- Place the amorphous boron powder in the reaction tube and position it within the furnace.
- Heat the furnace to a temperature of at least 400 °C.
- Pass a stream of dry hydrogen sulfide gas over the heated boron.
- The reaction produces **boron sulfide** and hydrogen gas.
- Purification: The product can be purified by sublimation as described in the previous method.

Synthesis from Metal Borides and Hydrogen Sulfide

This method involves the reaction of a metal boride, such as iron boride or manganese boride, with hydrogen sulfide at elevated temperatures.^{[1][3]}

Experimental Protocol:

- Reactants: Finely powdered iron boride (FeB) or manganese boride and dry hydrogen sulfide gas.
- Apparatus: A tube furnace, a reaction tube, and a source of dry hydrogen sulfide gas.
- Procedure:
 - Place the finely powdered metal boride in the reaction tube within the furnace.
 - Heat the furnace to approximately 300 °C.
 - Pass a stream of dry hydrogen sulfide gas over the heated metal boride.
 - The reaction yields **boron sulfide**, the corresponding metal sulfide, and hydrogen gas.
- Purification: The **boron sulfide** can be separated from the metal sulfide and purified by sublimation.

Applications in Organic Synthesis: Thionation of Ketones

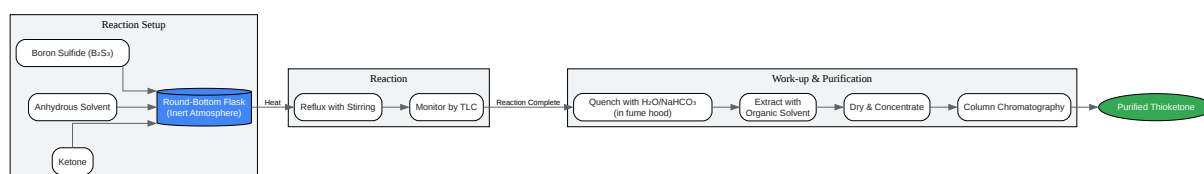
Boron sulfide is a powerful reagent for the thionation of carbonyl compounds, converting ketones into their corresponding thioketones.^{[1][3]} This reaction is valuable in the synthesis of various organosulfur compounds.

Experimental Protocol for the Thionation of Benzophenone:

- Reactants: Benzophenone ($(\text{C}_6\text{H}_5)_2\text{C}=\text{O}$) and **boron sulfide** (B_2S_3).
- Solvent: Anhydrous solvent such as toluene or xylene.
- Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).
- Procedure:
 - In a round-bottom flask, dissolve benzophenone in the anhydrous solvent.
 - Add an excess of **boron sulfide** to the solution. An excess of B_2S_3 is used to drive the reaction to completion.^[1]
 - Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to decompose the excess B_2S_3 and the boron oxide byproduct. Caution: This will release hydrogen sulfide (H_2S), a toxic and flammable gas. This step must be performed in a well-ventilated fume hood.
- Work-up and Purification:
 - Separate the organic layer.
 - Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
 - Combine the organic layers, dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), and filter.

- Remove the solvent under reduced pressure.
- The crude thioketone can be purified by column chromatography on silica gel.

Below is a diagram illustrating the experimental workflow for the thionation of a ketone using **boron sulfide**.



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Caption: Experimental workflow for the thionation of a ketone using **boron sulfide**.

Safety and Handling

Boron sulfide is a moisture-sensitive and reactive compound that requires careful handling.

- **Handling:** All manipulations should be carried out under an inert and anhydrous atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition.[3] Avoid contact with skin and eyes.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[8]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[8]

- Hazards: **Boron sulfide** reacts with water and moisture to release hydrogen sulfide (H_2S), which is a highly toxic, flammable, and corrosive gas.[1][2] In case of fire, use dry chemical powder, carbon dioxide, or sand. Do not use water.

Relevance to Drug Development

While **boron sulfide** itself is not typically used as a therapeutic agent, boron-containing compounds are of significant interest in drug discovery and development.[9][10] The unique chemical properties of boron, such as its Lewis acidity and ability to form reversible covalent bonds, make it an attractive element for designing enzyme inhibitors.[11][12] The thionation reactions facilitated by **boron sulfide** provide a route to novel organosulfur compounds, which may possess interesting biological activities and serve as scaffolds in drug design. Boron-based drugs, such as bortezomib (Velcade®), have been successfully developed for the treatment of cancer.[9] Research into new boron-containing molecules for various therapeutic areas, including infectious diseases and dermatology, is ongoing.[10][13]

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